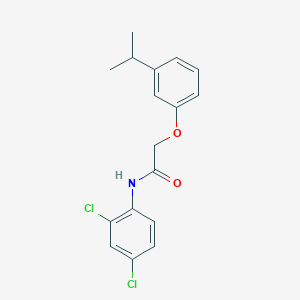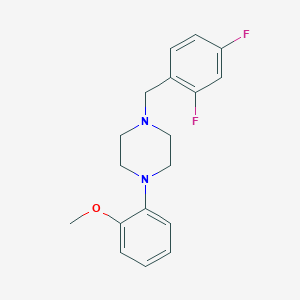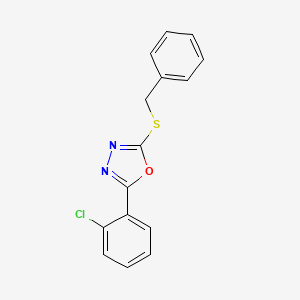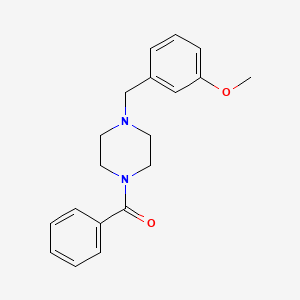![molecular formula C18H20F3N5O3 B5593710 3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader class of molecules that have been investigated for their potential biological activities, particularly in the realm of antitumor effects. The structure of the molecule suggests it might be involved in targeting specific pathways or receptors within cellular models, although specific research on this exact molecule is limited. Instead, there's research on structurally related compounds, providing a framework for understanding the potential significance of such molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, compounds with similar structures have been synthesized by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Hao et al., 2017).
Molecular Structure Analysis
The crystal structure of similar compounds is typically determined using X-ray crystallography, revealing important aspects like the molecular geometry, bond lengths, and angles critical for understanding the molecule's interaction with biological targets. For instance, related compounds have shown distinct crystal structures belonging to the monoclinic system, providing insights into the molecule's configuration and potential interaction sites (Lu et al., 2017).
Scientific Research Applications
Antitumor Activity
Several synthesized compounds closely related to the specified molecule have shown distinct inhibitory effects on the proliferation of cancer cell lines. For instance, derivatives of indazole, incorporating morpholine and other functional groups, have been designed and synthesized, with some demonstrating significant antiproliferative activity against various cancer cell lines. These findings suggest potential applications of similar compounds in cancer therapy (Jiu-Fu Lu et al., 2017), (Xuechen Hao et al., 2017), (X. Ji et al., 2018).
Antimicrobial Activities
Research into the synthesis of new compounds with morpholine groups and their derivatives has highlighted their potential as antimicrobial agents. These studies have generated various morpholine-containing compounds that exhibit good to moderate antimicrobial activity, pointing to possible applications in addressing infectious diseases (D. Sahin et al., 2012), (H. Bektaş et al., 2010).
Antiobesity Activity
Compounds structurally similar to the one have been evaluated for their potential in weight management therapies. For example, diaryl dihydropyrazole-3-carboxamides were synthesized and shown to exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests a pathway through which related compounds might be developed into antiobesity drugs (Brijesh Kumar Srivastava et al., 2007).
properties
IUPAC Name |
3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)indazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3/c1-11-9-14(29-24-11)17(27)22-16-15-12(25-5-7-28-8-6-25)3-2-4-13(15)26(23-16)10-18(19,20)21/h2-4,14H,5-10H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBUHBOWLVLVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOCC4)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)


![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)